![molecular formula C7H13NO B070580 7-Oxa-2-azaspiro[3.5]nonane CAS No. 194157-10-3](/img/structure/B70580.png)
7-Oxa-2-azaspiro[3.5]nonane
Vue d'ensemble
Description
7-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the CAS number 194157-10-3 . It has a molecular weight of 127.19 and its IUPAC name is 7-oxa-2-azaspiro[3.5]nonane . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis
The InChI code for 7-Oxa-2-azaspiro[3.5]nonane is 1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 . The molecular structure of this compound can be analyzed using this InChI code.Chemical Reactions Analysis
While specific chemical reactions involving 7-Oxa-2-azaspiro[3.5]nonane are not detailed in the search results, it’s known that 2-oxa-7-azaspiro[3.5]nonane is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .Physical And Chemical Properties Analysis
7-Oxa-2-azaspiro[3.5]nonane is a solid or liquid compound . It has a molecular weight of 127.19 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Leuco Dyes
Spiro forms of oxazines, which include “7-Oxa-2-azaspiro[3.5]nonane”, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms .
Photochromic Materials
Spiro compounds, including “7-Oxa-2-azaspiro[3.5]nonane”, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications, such as eyewear, textiles, and security inks .
Chemical Synthesis
“7-Oxa-2-azaspiro[3.5]nonane” is used in chemical synthesis due to its unique structure . Its spirocyclic nature makes it a valuable building block in the synthesis of complex molecules .
Material Science
In the field of material science, “7-Oxa-2-azaspiro[3.5]nonane” and its derivatives can be used in the development of new materials with unique properties . These could include materials with specific optical, electrical, or mechanical characteristics .
Chromatography
The unique structure of “7-Oxa-2-azaspiro[3.5]nonane” can be utilized in chromatography for the separation of complex mixtures . Its spirocyclic structure can interact with various compounds, allowing for effective separation .
Safety And Hazards
7-Oxa-2-azaspiro[3.5]nonane is classified as harmful and irritating. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for 7-Oxa-2-azaspiro[3.5]nonane are not detailed in the search results, it’s known that spirocyclic oxetanes such as 2-oxa-7-azaspiro[3.5]nonane are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . This suggests potential future research directions in the development of new drugs and treatments.
Propriétés
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFOPYGRZNUWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610269 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-2-azaspiro[3.5]nonane | |
CAS RN |
194157-10-3 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are researchers interested in 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design?
A1: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is structurally similar to pipecolic acid, a molecule with known biological activity []. This similarity suggests that 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives could also exhibit biological activity and serve as potential starting points for developing new drugs. The research focuses on creating diversely functionalized derivatives of this compound, allowing scientists to explore a wider range of biological targets and potential therapeutic applications.
Q2: What makes the synthesis of these derivatives attractive for drug discovery?
A2: The research outlines synthetic approaches that allow for the production of these derivatives on a multi-gram scale with good yields []. This scalability is crucial for drug discovery as it allows for sufficient quantities of the compounds to be synthesized for further testing and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



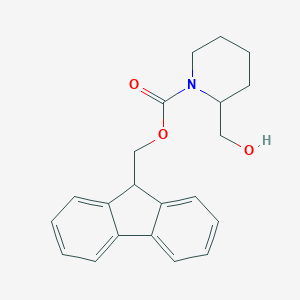
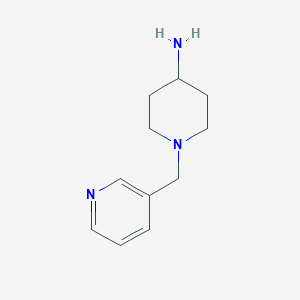
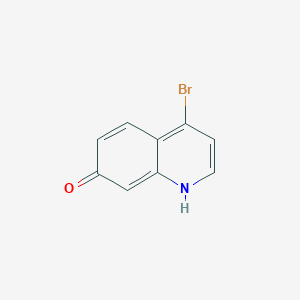

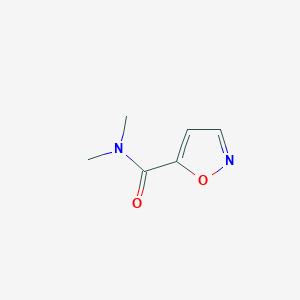



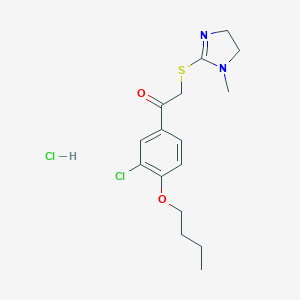
![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)

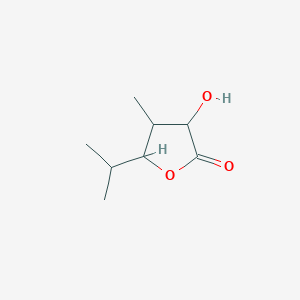

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)